N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 955801-95-3
VCID: VC4575700
InChI: InChI=1S/C17H15FN4O2/c1-24-16-7-6-15-19-14(9-22(15)21-16)11-4-5-12(18)13(8-11)20-17(23)10-2-3-10/h4-10H,2-3H2,1H3,(H,20,23)
SMILES: COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4CC4
Molecular Formula: C17H15FN4O2
Molecular Weight: 326.331

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide

CAS No.: 955801-95-3

Cat. No.: VC4575700

Molecular Formula: C17H15FN4O2

Molecular Weight: 326.331

* For research use only. Not for human or veterinary use.

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide - 955801-95-3

Specification

CAS No. 955801-95-3
Molecular Formula C17H15FN4O2
Molecular Weight 326.331
IUPAC Name N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopropanecarboxamide
Standard InChI InChI=1S/C17H15FN4O2/c1-24-16-7-6-15-19-14(9-22(15)21-16)11-4-5-12(18)13(8-11)20-17(23)10-2-3-10/h4-10H,2-3H2,1H3,(H,20,23)
Standard InChI Key HFKBQKDHRNHEEH-UHFFFAOYSA-N
SMILES COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4CC4

Introduction

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide is a complex organic compound with a molecular formula of C17H15FN4O2 and a molecular weight of approximately 326.32 g/mol . This compound features a unique combination of functional groups, including a fluoro group, a methoxy group, and an imidazo[1,2-b]pyridazine moiety, which contribute to its potential reactivity and biological activity.

Synthesis and Reactivity

The synthesis of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazine core and its subsequent coupling with the cyclopropanecarboxamide moiety. The reactivity of this compound is influenced by its functional groups, which can participate in various chemical reactions relevant to organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide. These include:

  • N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-carboxamide: Features a naphthalene ring instead of cyclopropane, potentially altering its lipophilicity and biological activity.

  • N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide: Contains a pivalamide group, which may influence its metabolic stability and pharmacokinetics .

Comparison Table

Compound NameMolecular FormulaMolecular WeightUnique Features
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamideC17H15FN4O2326.32 g/molCyclopropane ring
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-carboxamideNot specifiedApproximately 366.37 g/molNaphthalene ring
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamideC18H19FN4O2342.4 g/molPivalamide group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator